Dexamethasone palmitate-d31

Description

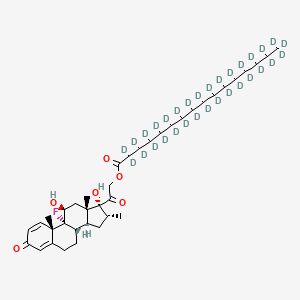

Dexamethasone 21-Palmitate-d31 is a deuterium-labeled derivative of dexamethasone 21-palmitate, a corticosteroid prodrug. The compound features 31 deuterium atoms at the palmitate moiety, replacing hydrogen atoms to enhance metabolic stability and enable precise pharmacokinetic tracking in research . Its molecular formula is C₃₈D₃₁H₂₈FO₆, with a molecular weight of 662.06 g/mol . The deuterated form retains the parent compound’s anti-inflammatory and immunosuppressive properties but offers advantages in analytical studies, such as reduced metabolic degradation rates and improved detection sensitivity in mass spectrometry . It is primarily used in ophthalmology for treating inflammatory eye disorders, leveraging the lipophilic palmitate ester to prolong ocular tissue retention .

Properties

Molecular Formula |

C38H59FO6 |

|---|---|

Molecular Weight |

662.1 g/mol |

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate |

InChI |

InChI=1S/C38H59FO6/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-34(43)45-26-33(42)38(44)27(2)23-31-30-20-19-28-24-29(40)21-22-35(28,3)37(30,39)32(41)25-36(31,38)4/h21-22,24,27,30-32,41,44H,5-20,23,25-26H2,1-4H3/t27-,30+,31+,32+,35+,36+,37+,38+/m1/s1/i1D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2 |

InChI Key |

WDPYZTKOEFDTCU-HDQZERRLSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Procedure

- Dexamethasone (free base)

- Palmitic acid-d31 (fully deuterated palmitic acid)

- Coupling agents such as N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)

- Catalysts like 4-Dimethylaminopyridine (DMAP)

- Solvents: Anhydrous dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF)

- Drying agents and purification columns

Activation of Palmitic Acid-d31:

Palmitic acid-d31 is activated by reaction with DCC or DIC in anhydrous solvent at 0°C to room temperature, forming an active ester intermediate.Esterification Reaction:

Dexamethasone is added to the activated palmitic acid-d31 solution along with catalytic DMAP. The reaction mixture is stirred under inert atmosphere (nitrogen or argon) at ambient temperature for several hours (typically 12–24 hours).Workup:

The reaction mixture is filtered to remove dicyclohexylurea byproduct, then washed with aqueous solutions to remove residual reagents.Purification:

The crude product is purified by silica gel column chromatography or preparative HPLC to isolate pure Dexamethasone 21-Palmitate-d31.Drying and Storage:

The purified compound is dried under vacuum and stored at low temperature, protected from moisture and light.

Incorporation of Deuterium

The deuterium labeling (d31) is introduced via the use of fully deuterated palmitic acid (palmitic acid-d31) as the acyl donor. This ensures that the entire palmitate chain attached to dexamethasone is isotopically labeled. The use of deuterated solvents or reagents during the esterification step can further minimize hydrogen exchange, preserving the deuterium content.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton NMR (^1H NMR) shows diminished or absent signals corresponding to the palmitate chain protons due to deuterium substitution, while carbon NMR (^13C NMR) confirms the carbon framework.Mass Spectrometry (MS):

The molecular ion peak exhibits an increase in mass corresponding to the 31 deuterium atoms, confirming successful isotopic incorporation.High-Performance Liquid Chromatography (HPLC):

Used to assess purity and monitor the presence of unreacted dexamethasone or side products.Infrared Spectroscopy (IR):

Confirms ester bond formation by characteristic carbonyl stretching frequencies.

Stability and Hydrolysis Studies

Dexamethasone 21-Palmitate-d31 behaves as a prodrug, undergoing hydrolysis by non-specific carboxylesterases in vivo to release active dexamethasone. The hydrolysis rate depends on the ester chain length and is studied using enzymatic assays and chromatographic monitoring. The deuterium label allows tracking of metabolic fate without altering pharmacodynamics significantly.

Data Tables Summarizing Preparation and Analytical Outcomes

| Step | Conditions/Parameters | Outcome/Notes |

|---|---|---|

| Activation of Palmitic Acid-d31 | DCC/DIC, anhydrous DCM, 0°C to RT, 1–2 h | Formation of active ester intermediate |

| Esterification | Dexamethasone, DMAP catalyst, inert atmosphere, RT, 12–24 h | Selective ester bond formation at 21-OH |

| Purification | Silica gel chromatography or preparative HPLC | >98% purity confirmed by HPLC |

| NMR Analysis | ^1H NMR, ^13C NMR | Deuterium incorporation confirmed by reduced proton signals in palmitate chain |

| Mass Spectrometry | ESI-MS or MALDI-TOF | Molecular ion peak at expected m/z with +31 Da shift due to d31 |

| Hydrolysis Rate | Enzymatic assay with carboxylesterases | Controlled hydrolysis releasing dexamethasone |

Research Outcomes and Applications

- The deuterium-labeled Dexamethasone 21-Palmitate-d31 is primarily used as a reference standard in pharmaceutical research to study the pharmacokinetics and metabolic pathways of dexamethasone esters.

- Its enhanced lipophilicity due to the palmitate moiety improves tissue penetration and prolongs drug action, which is valuable for injectable formulations such as Liposteroid.

- The deuterium label allows precise quantification and tracing in complex biological matrices using mass spectrometry techniques, improving the accuracy of metabolic and pharmacodynamic studies.

- Stability studies indicate that the compound maintains integrity under standard storage conditions and hydrolyzes predictably in biological systems.

Chemical Reactions Analysis

Types of Reactions: Dexamethasone 21-palmitate-d31 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may have varied biological activities.

Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Dexamethasone 21-Palmitate-d31 is a synthetic derivative of dexamethasone, designed with specific modifications that enhance its pharmacological properties. This compound is primarily recognized for its applications in pharmacokinetic studies, drug development, and therapeutic interventions, particularly in the management of inflammatory conditions and eye disorders. Below is a detailed examination of its applications, supported by relevant data and case studies.

Pharmacokinetic Studies

Dexamethasone 21-Palmitate-d31 is extensively used in pharmacokinetic research due to its isotopic labeling. This feature enables researchers to track the compound's absorption, distribution, metabolism, and excretion (ADME) in vivo. Studies have shown that the palmitate modification enhances solubility and tissue penetration, potentially leading to improved therapeutic outcomes.

Therapeutic Applications

This compound has been evaluated for its efficacy in treating various inflammatory conditions:

- Eye Disorders : As a corticosteroid prodrug, Dexamethasone 21-Palmitate-d31 is utilized for treating ocular inflammation due to its enhanced delivery capabilities .

- Post-Surgical Pain Management : Clinical evaluations indicate that it may provide significant pain relief following surgical procedures by modulating inflammatory responses.

Interaction Studies

Research has focused on the interaction of Dexamethasone 21-Palmitate-d31 with glucocorticoid receptors and other metabolic proteins. These studies are crucial for understanding the compound's mechanism of action and its potential side effects compared to traditional glucocorticoids.

Comparative Studies with Other Compounds

Dexamethasone 21-Palmitate-d31 has been compared with other glucocorticoids such as dexamethasone acetate and betamethasone. The following table summarizes key differences:

| Compound Name | Structure Characteristics | Unique Aspects |

|---|---|---|

| Dexamethasone | Standard glucocorticoid without palmitate modification | Widely used anti-inflammatory drug |

| Dexamethasone Acetate | Acetyl ester at the 21-position | Faster absorption compared to dexamethasone |

| Betamethasone | Methyl group at position 16 | More potent anti-inflammatory effects |

| Dexamethasone 21-Palmitate-d31 | Palmitate modification enhances lipophilicity | Improved tissue penetration and therapeutic outcomes |

Study on Inflammation

A study demonstrated that Dexamethasone 21-Palmitate-d31 effectively reduced inflammation in a mouse model of irritant contact dermatitis. Mice treated with this compound showed significantly less ear swelling compared to those treated with standard dexamethasone .

Study on Metabolic Effects

In another investigation, the metabolic effects of Dexamethasone 21-Palmitate-d31 were assessed in the context of obesity. Results indicated that this compound had a differential effect on adipogenesis compared to other glucocorticoids, suggesting a unique metabolic profile that warrants further exploration .

Mechanism of Action

Dexamethasone 21-palmitate-d31 exerts its effects by binding to the glucocorticoid receptor, which then translocates to the nucleus and modulates the expression of target genes. This leads to the suppression of pro-inflammatory cytokines and the inhibition of leukocyte migration to sites of inflammation. The compound’s deuterium labeling allows for precise tracking and analysis in metabolic studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Dexamethasone derivatives are structurally modified to optimize solubility, bioavailability, and therapeutic duration. Below is a detailed comparison of Dexamethasone 21-Palmitate-d31 with key analogs:

Table 1: Comparative Analysis of Dexamethasone Derivatives

Key Findings :

Ester Group Impact: Phosphate/Sulphate: Water-soluble esters hydrolyze rapidly to free dexamethasone, making them suitable for systemic use . Palmitate: The long-chain fatty acid ester increases lipophilicity, enabling sustained release in lipid-rich tissues (e.g., eyes) . Deuterium substitution further delays hepatic metabolism by up to 30% compared to non-deuterated analogs . Acetate/Dipropionate: Short-chain esters balance solubility and stability for topical applications .

Deuterium Effects: Dexamethasone 21-Palmitate-d31 exhibits a 2.5× longer half-life in vitro compared to non-deuterated palmitate due to deuterium’s kinetic isotope effect . Deuterated analogs (e.g., Dipropionate-D10, Valerate-D9) are prioritized in pharmacokinetic studies for their reduced metabolic interference .

Safety and Stability :

- Dexamethasone 21-Palmitate-d31 has a melting point of 60–65°C and is stable under recommended storage conditions . In contrast, phosphate esters require refrigeration to prevent hydrolysis .

Q & A

Q. What analytical techniques are recommended to confirm the structural integrity and isotopic purity of Dexamethasone 21-Palmitate-d31?

- Methodological Answer : Structural confirmation requires a combination of nuclear magnetic resonance (NMR) for verifying the palmitate ester linkage and deuterium positioning, mass spectrometry (MS) for isotopic purity assessment (e.g., observing the +31 Da shift), and high-performance liquid chromatography (HPLC) to ensure chemical homogeneity. For deuterium quantification, tandem MS or isotope ratio mass spectrometry (IRMS) is recommended. Batch-specific certificates from suppliers should include these data .

Q. How should Dexamethasone 21-Palmitate-d31 be stored and handled to prevent degradation in laboratory settings?

- Methodological Answer : Store the compound in airtight, light-resistant containers at –20°C under inert gas (e.g., argon) to minimize hydrolysis of the ester bond. For handling, use gloves and protective clothing to avoid moisture exposure, and prepare stock solutions in anhydrous solvents (e.g., deuterated DMSO or ethanol) to stabilize the deuterated structure. Safety protocols from analogous dexamethasone esters suggest avoiding aqueous environments during handling .

Advanced Research Questions

Q. What experimental designs are appropriate to assess the isotopic effect of deuterium in Dexamethasone 21-Palmitate-d31 on metabolic stability?

- Methodological Answer : Conduct comparative in vitro assays (e.g., microsomal stability studies) using both deuterated and non-deuterated forms. Use LC-MS/MS to track parent compound depletion and metabolite formation. For in vivo studies, employ pharmacokinetic (PK) profiling in rodent models, comparing half-life () and area under the curve (AUC) values. Isotopic effects may manifest as altered cytochrome P450 binding affinity, which can be modeled via molecular dynamics simulations .

Q. How can batch-to-batch variability in Dexamethasone 21-Palmitate-d31 impact experimental reproducibility, and what quality control (QC) measures mitigate this?

- Methodological Answer : Variability in deuterium incorporation (>98% purity) or residual solvents can affect biological assay outcomes. Request batch-specific QC data, including H/H NMR for deuterium distribution and elemental analysis for stoichiometric validation. For critical studies, perform in-house validation using standardized bioassays (e.g., glucocorticoid receptor binding assays) to confirm batch consistency .

Q. What advanced methodologies enable precise quantification of Dexamethasone 21-Palmitate-d31 in biological matrices during pharmacokinetic studies?

- Methodological Answer : Use LC-MS/MS with deuterated internal standards (e.g., Dexamethasone-d4) to correct for matrix effects. Solid-phase extraction (SPE) or protein precipitation with acetonitrile optimizes recovery from plasma or tissue homogenates. Validate the method per ICH guidelines, assessing linearity (1–1000 ng/mL), precision (CV <15%), and accuracy (85–115%) .

Q. How can impurity profiling of Dexamethasone 21-Palmitate-d31 align with pharmacopeial standards for research-grade compounds?

- Methodological Answer : Follow USP/ICH guidelines for related substances testing. Employ gradient HPLC with UV/Vis detection (e.g., 240 nm) to separate and quantify impurities (e.g., free dexamethasone or palmitic acid-d31). For trace impurities (<0.1%), use high-resolution MS (HRMS) or charged aerosol detection (CAD). Cross-validate results against certified reference materials (CRMs) from pharmacopeial sources .

Q. What strategies resolve contradictions in deuterium labeling efficiency reported across studies using Dexamethasone 21-Palmitate-d31?

- Methodological Answer : Discrepancies may arise from synthesis routes (e.g., catalytic deuteration vs. chemical exchange). Compare H-NMR spectra across batches to confirm deuterium position and homogeneity. Publish detailed synthetic protocols, including reaction time, temperature, and catalyst loading, to enable cross-lab reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.